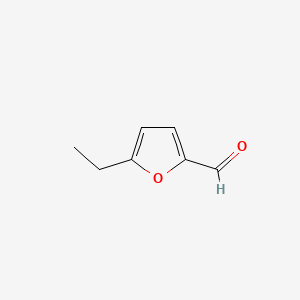

5-Ethyl-2-furaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-ethylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADGZBXFWQHBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177643 | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-10-4 | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethyl-2-furaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYH2MYA6S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: A Versatile Bio-based Platform Chemical

An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-2-furaldehyde

This compound, a substituted furan derivative, is a compound of significant interest in organic chemistry and the burgeoning field of green chemistry.[1] Structurally featuring a furan ring with an ethyl group at the 5-position and an aldehyde at the 2-position, it possesses a unique combination of functional groups that make it a versatile intermediate for a wide array of synthetic transformations.[1] Its origins can be traced to the processing of biomass-derived feedstocks, positioning it as a valuable, renewable alternative to petroleum-based chemicals in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical and drug development.

Chemical Identity and Physical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. This compound is a combustible liquid with a distinct chemical profile.[2]

| Property | Value | Source(s) |

| IUPAC Name | 5-ethylfuran-2-carbaldehyde | PubChem[2] |

| Synonyms | 5-Ethylfurfural, 2-Furancarboxaldehyde, 5-ethyl- | NIST, Cheméo[3][4] |

| CAS Number | 23074-10-4 | Sigma-Aldrich |

| Molecular Formula | C₇H₈O₂ | PubChem[2] |

| Molecular Weight | 124.14 g/mol | PubChem, Sigma-Aldrich[2] |

| Appearance | Liquid | Sigma-Aldrich |

| Density | 1.055 g/mL at 25 °C | Sigma-Aldrich |

| Boiling Point | 79-81 °C at 12 mmHg | Sigma-Aldrich |

| Refractive Index | n20/D 1.522 | Sigma-Aldrich |

| Flash Point | 66 °C (150.8 °F) - closed cup | Sigma-Aldrich |

| InChIKey | XADGZBXFWQHBDB-UHFFFAOYSA-N | NIST[4] |

Synthesis Methodologies: From Biomass to Building Block

The synthesis of this compound is intrinsically linked to the valorization of biomass. Established methods primarily involve the catalytic transformation of other furan derivatives, which are themselves often derived from the dehydration of sugars found in lignocellulosic biomass.[1]

Key synthetic approaches include:

-

Catalytic Conversion of Bio-oil: this compound is a naturally occurring compound in bio-oil, the liquid product from the pyrolysis or hydrothermal liquefaction (HTL) of biomass.[1] Downstream processing and purification of bio-oil can yield this aldehyde.

-

Derivatization of Furan Precursors: More controlled synthetic routes involve the modification of readily available furan platform chemicals. For example, it can be prepared from 5-methyl-2-furaldehyde through reactions that extend the alkyl chain.[1]

The choice of synthetic route is often dictated by the desired scale and purity. Biomass conversion offers a direct but often complex mixture, while precursor-based syntheses provide higher purity for specialized applications like pharmaceutical development.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its two key functional components: the aldehyde group and the substituted furan ring. This dual reactivity allows it to serve as a versatile scaffold for synthesizing more complex molecules.[1]

-

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-ethyl-2-furancarboxylic acid, a valuable building block in its own right.[1]

-

Reduction: Selective hydrogenation of the aldehyde group yields 5-ethylfurfuryl alcohol.[1] The choice of catalyst (e.g., Nickel-based) is critical to ensure high selectivity for the C=O bond reduction without affecting the furan ring.[5] This transformation is significant as it converts the aldehyde into a primary alcohol, a key functional group for esterification and etherification reactions.[1]

-

Condensation: The aldehyde undergoes condensation reactions with amines to form Schiff bases. For instance, reaction with 4-methylaniline produces N-((5-ethylfuran-2-yl)methylene)-4-methylaniline.[1] This reactivity is exploited in the synthesis of fluorescent probes and other heterocyclic systems.[1][6]

-

-

Reactions Involving the Furan Ring:

-

Hydrogenation/Hydrogenolysis: Under more forcing conditions, such as with a Nickel catalyst in supercritical cyclohexane, the furan ring can be fully hydrogenated and subsequently opened.[5] The reaction pathway often proceeds through tandem hydrogenation of the aldehyde and hydrogenolysis of the resulting hydroxyl group to form 2-ethyl-5-methylfuran, which is then hydrogenated to 2-ethyl-5-methyltetrahydrofuran before ring-opening to yield alkanes like n-heptane.[5] This demonstrates its potential as a biofuel precursor.

-

Spectroscopic Profile

Structural elucidation and purity assessment rely on standard spectroscopic techniques. The following table summarizes the characteristic spectral data for this compound.

| Technique | Characteristic Data |

| ¹H NMR | Signals corresponding to the aldehydic proton, furan ring protons, and the ethyl group protons (quartet and triplet). |

| IR Spectroscopy | Strong absorption band for the C=O stretch of the aldehyde. Bands for C-H and C=C stretching of the furan ring.[2][4] |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight (124.14 g/mol ). Characteristic fragmentation pattern.[2][4] |

Note: Specific chemical shifts (ppm) and absorption frequencies (cm⁻¹) can be found in spectral databases such as the NIST WebBook and ChemicalBook.[4][7]

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable starting material in several areas of research and development.

-

Synthesis of Fluorescent Probes: It is used as a precursor in the synthesis of novel fluorescent probes. The synthetic pathway involves the condensation of the aldehyde with a substituted phenylalanine derivative, followed by oxidative cyclization to form a benzoxazole ring system, which forms the core of the fluorophore.[1]

-

Pharmaceutical Intermediates: It is a building block for more complex heterocyclic compounds with potential pharmacological activity.[6] The furan moiety is present in numerous drugs, and derivatives like this compound provide a scaffold for creating new chemical entities.[8]

-

Antisickling Agent Research: Related furan aldehydes, such as 5-hydroxymethyl-2-furfural (5-HMF), have been investigated for potent antisickling activity in the context of sickle cell disease.[9] The chemical similarity suggests that this compound could be a candidate for similar biological screening programs.

Experimental Protocol: Selective Reduction to 5-Ethylfurfuryl Alcohol

This protocol provides a representative example of a key transformation, illustrating the causality behind the choice of reagents for achieving high selectivity.

Objective: To selectively reduce the aldehyde group of this compound to a primary alcohol without hydrogenating the furan ring.

Principle: Catalytic hydrogenation using a catalyst with high chemoselectivity for the carbonyl group over the aromatic furan ring is required. Nickel-based catalysts (e.g., Ni/SiO₂) have been shown to be effective, as the perpendicular adsorption of the furan ring on the Ni surface favors hydrogenation of the carbonyl group.[5]

Methodology:

-

Reactor Setup: A high-pressure batch reactor is charged with this compound and a suitable solvent (e.g., cyclohexane).

-

Catalyst Addition: A selective hydrogenation catalyst (e.g., a supported Nickel catalyst) is added to the reactor under an inert atmosphere. The catalyst loading is typically determined as a weight percentage relative to the substrate.

-

Reaction Conditions: The reactor is sealed, purged with hydrogen gas, and then pressurized to the target pressure (e.g., 5 MPa H₂). The reaction mixture is heated to the desired temperature (e.g., 573 K) and stirred to ensure efficient mixing.[5]

-

Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of the starting material and the selectivity towards 5-ethylfurfuryl alcohol.

-

Workup: Upon completion, the reactor is cooled, and the pressure is carefully released. The reaction mixture is filtered to remove the catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure (rotary evaporation). The resulting crude product, 5-ethylfurfuryl alcohol, can be further purified by vacuum distillation or column chromatography.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods (NMR, IR, MS).

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

-

GHS Hazard Classification:

-

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

P261: Avoid breathing vapors.[2]

-

P280: Wear protective gloves, eye protection, and face protection.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place.[11]

References

- 1. This compound | 23074-10-4 | Benchchem [benchchem.com]

- 2. This compound | C7H8O2 | CID 89989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 23074-10-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. This compound(23074-10-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ava-biochem.com [ava-biochem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Versatility of a Bio-based Platform Chemical

An In-Depth Technical Guide to 5-Ethyl-2-furaldehyde (CAS: 23074-10-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

This compound, a substituted furan derivative, is a compound of significant interest in modern organic chemistry and sustainable chemical synthesis.[1] Structurally, it features a furan ring—an electron-rich aromatic heterocycle—substituted with an aldehyde group at the 2-position and an ethyl group at the 5-position.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate for synthesizing a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1]

Historically rooted in the broader study of furaldehydes, which began with the isolation of furfural in 1821, this compound is gaining prominence within the context of biorefining.[1] As the chemical industry pivots towards renewable feedstocks, furan derivatives derived from the conversion of lignocellulosic biomass are positioned as key platform chemicals, offering a sustainable alternative to petroleum-based precursors.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, established synthetic pathways, analytical characterization, key chemical transformations, and safety protocols.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective use in research and development. The compound is typically a colorless to pale yellow liquid under standard conditions.[2]

Core Properties

A summary of its key physicochemical properties is presented below. These values are essential for reaction setup, purification, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 23074-10-4 | [3][4][5][6][7][8][9][10] |

| Molecular Formula | C₇H₈O₂ | [3][4][5][6][8][9] |

| Molecular Weight | 124.14 g/mol | [4][5][6] |

| Boiling Point | 79-81 °C at 12 mmHg | [2] |

| 195-196 °C at 760 mmHg (est.) | [2] | |

| Density | 1.055 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.522 | [2] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [2] |

| Solubility | Soluble in alcohol; Water solubility est. at 2447 mg/L at 25 °C | [2] |

Structural Representation

The structure of this compound is foundational to its reactivity.

Caption: Chemical structure of this compound.

Spectroscopic Data

Analytical characterization is crucial for confirming the identity and purity of the compound.

-

¹H NMR: Proton NMR spectra are available for this compound, which can be used to confirm the arrangement of protons on the furan ring and the ethyl group.[11]

-

¹³C NMR: The carbon spectrum provides information on the number and type of carbon atoms in the molecule.[12]

-

Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum, which is essential for determining the molecular weight and fragmentation pattern.[6]

-

Infrared Spectroscopy (IR): IR spectra show characteristic absorption bands for the aldehyde functional group (C=O stretch) and the furan ring.[5][6][9] The PubChem entry lists spectra obtained via various techniques, including ATR-IR and vapor phase IR.[5]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes, including the modification of other furan derivatives and the conversion of biomass.

Catalytic and Non-Catalytic Routes from Furan Derivatives

Established methods often involve the chemical transformation of other furan compounds.[1] A prominent strategy for preparing 5-substituted-2-furaldehydes involves palladium-catalyzed cross-coupling reactions.[13][14]

Protocol: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol provides a reliable method for synthesizing 5-substituted-2-furaldehydes, including the ethyl variant, by forming a carbon-carbon bond. The choice of a palladium catalyst is due to its high efficiency and functional group tolerance in facilitating the transmetalation and reductive elimination steps central to the catalytic cycle. A base is required to activate the boronic acid for transmetalation.

Workflow Diagram

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: To a solution of 5-bromo-2-furaldehyde (1 equivalent) and ethylboronic acid (1.2 equivalents) in a suitable solvent like 1,4-dioxane, add a base such as potassium carbonate (2 equivalents).[14]

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), to the mixture.[14]

-

Reaction: Heat the mixture to reflux and monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield pure this compound.

Biomass Conversion

This compound is a naturally occurring compound found in bio-oil, the liquid product derived from the pyrolysis or hydrothermal liquefaction of biomass.[1] Its formation in these processes highlights its potential as a bio-derived chemical. Further research is focused on catalytic upgrading of other biomass-derived furans, like 5-hydroxymethylfurfural (HMF), to produce valuable derivatives such as this compound.[15]

Key Chemical Reactions and Applications

The dual functionality of the aldehyde and the substituted furan ring makes this compound a versatile building block for further chemical synthesis.[1]

Reaction Pathways Diagram

Caption: Key synthetic transformations of this compound.

Applications in Synthesis

-

Reduction to Alcohol: The selective hydrogenation of the aldehyde group yields 5-ethylfurfuryl alcohol.[1] This primary alcohol is a valuable intermediate, and various catalytic systems are explored to achieve high selectivity without hydrogenating the furan ring.[1]

-

Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to form 5-ethyl-2-furancarboxylic acid, providing a building block for polyesters and other polymers.[1]

-

Condensation Reactions: It reacts with primary amines to form stable Schiff bases (imines).[1] It is also a key starting material for synthesizing N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives, which involves a condensation reaction followed by oxidative cyclization.[1][4] These benzoxazole systems are important fluorophores.[1]

-

Biofuel Production: In the context of biorefining, this compound can be converted into diesel and jet-fuel-range hydrocarbons. A proposed pathway involves tandem hydrogenation and hydrogenolysis over a nickel catalyst to form 2-ethyl-5-methylfuran, which is subsequently hydrogenated and undergoes ring-opening to ultimately yield n-heptane.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

-

GHS Hazard Statements:

Recommended Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors or mist. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 23074-10-4) is more than just a furan derivative; it is a versatile and increasingly important platform chemical. Its accessible synthesis from both traditional organic routes and emerging biomass conversion technologies makes it an attractive building block. The reactivity of its aldehyde group, coupled with the stability and modifiability of the substituted furan ring, provides chemists with a powerful tool for constructing complex molecular architectures. For researchers in drug development and materials science, this compound offers a gateway to novel fluorophores, bioactive heterocycles, and sustainable polymers, firmly establishing its place in the landscape of modern chemical synthesis.

References

- 1. This compound | 23074-10-4 | Benchchem [benchchem.com]

- 2. 5-ethyl furfural, 23074-10-4 [thegoodscentscompany.com]

- 3. This compound (CAS 23074-10-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C7H8O2 | CID 89989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound - High purity | EN [georganics.sk]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. This compound(23074-10-4) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ava-biochem.com [ava-biochem.com]

An In-depth Technical Guide to the Molecular Structure of 5-Ethyl-2-furaldehyde

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 5-Ethyl-2-furaldehyde (CAS No: 23074-10-4), a significant heterocyclic aldehyde. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes fundamental principles with advanced analytical data. We will elucidate the molecule's structural architecture through a detailed analysis of its spectroscopic signatures, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents a field-proven experimental protocol for its synthesis via the Vilsmeier-Haack reaction, explaining the mechanistic rationale behind the procedure. The content is structured to provide not just data, but a causal understanding of the molecule's properties, reactivity, and characterization, ensuring scientific integrity and practical applicability.

Introduction: The Significance of Substituted Furans

Furan derivatives are a cornerstone of heterocyclic chemistry, serving as versatile intermediates and bioactive scaffolds.[1] this compound, also known as 5-ethylfurfural, belongs to this important class of compounds. Its structure, featuring an aromatic furan ring substituted with both an electron-donating ethyl group and an electron-withdrawing aldehyde group, imparts a unique chemical personality. This duality of function makes it a valuable building block in organic synthesis and a subject of interest in fields ranging from flavor chemistry to the development of novel therapeutics.[2] Understanding its precise molecular structure is paramount to harnessing its synthetic potential and predicting its behavior in chemical and biological systems. This guide will deconstruct its structure from first principles, validated by empirical spectroscopic data.

Elucidation of the Molecular Structure

The definitive structure of this compound is established through a confluence of modern spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating picture of the molecule's connectivity and electronic environment.

Fundamental Connectivity

The IUPAC name, 5-ethylfuran-2-carbaldehyde, precisely describes the molecule's atomic arrangement.[2] It consists of a five-membered aromatic furan ring. An ethyl group (-CH₂CH₃) is attached at the C5 position, and a formyl (aldehyde, -CHO) group is attached at the C2 position. The numbering of the furan ring begins at the heteroatom (oxygen) as position 1.

Caption: Conceptual diagram of this compound connectivity.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data based on known chemical shift principles and published data for analogous compounds. This provides a predictive framework for researchers to confirm the identity and purity of their samples.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The electron-withdrawing aldehyde group and the aromatic furan ring significantly influence the chemical shifts, causing protons attached to or near the ring to appear downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| Aldehyde (-CHO) | ~9.5 | Singlet (s) | N/A | Strongly deshielded by the anisotropic effect of the C=O bond and the aromatic ring. |

| Furan H-3 | ~7.2 | Doublet (d) | ~3.5 | Adjacent to the electron-withdrawing aldehyde group, causing a downfield shift. Coupled to H-4. |

| Furan H-4 | ~6.2 | Doublet (d) | ~3.5 | Shielded relative to H-3. Coupled to H-3. |

| Ethyl (-CH₂-) | ~2.8 | Quartet (q) | ~7.5 | Deshielded by attachment to the aromatic ring. Split by the three neighboring -CH₃ protons. |

| Ethyl (-CH₃) | ~1.3 | Triplet (t) | ~7.5 | Typical aliphatic region. Split by the two neighboring -CH₂- protons. |

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbonyl and aromatic carbons appearing significantly downfield.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| Aldehyde (C=O) | ~177 | Characteristic chemical shift for an aldehyde carbonyl carbon, highly deshielded. |

| Furan C5 | ~160 | Aromatic carbon attached to the electron-donating ethyl group, deshielded. |

| Furan C2 | ~152 | Aromatic carbon attached to the electron-withdrawing aldehyde group, deshielded. |

| Furan C3 | ~124 | Aromatic carbon adjacent to the aldehyde-bearing carbon. |

| Furan C4 | ~110 | Aromatic carbon shielded relative to other ring carbons. |

| Ethyl (-CH₂-) | ~22 | Aliphatic carbon attached to the aromatic ring. |

| Ethyl (-CH₃) | ~12 | Typical upfield chemical shift for a terminal methyl carbon. |

Table 2: Predicted ¹³C NMR spectral data for this compound in CDCl₃.

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. The spectrum of this compound is dominated by the strong absorption of the carbonyl group.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity | Significance |

| C-H stretch (aldehyde) | ~2835, ~2735 | Medium | The presence of two distinct peaks is characteristic of an aldehyde C-H bond (Fermi resonance). |

| C=O stretch (conjugated aldehyde) | ~1678 | Strong | The strong absorption confirms the presence of a carbonyl group. Conjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |

| C=C stretch (furan ring) | ~1582, ~1485 | Medium-Strong | Indicates the presence of the aromatic furan ring. |

| C-O-C stretch (furan ring) | ~1028 | Strong | Characteristic absorption for the ether linkage within the furan ring. |

Table 3: Key IR absorption bands for this compound.[3]

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 124, corresponding to the molecular weight of C₇H₈O₂.[4]

-

Key Fragmentation Patterns:

-

m/z 109 [M-15]⁺: A prominent peak resulting from the loss of a methyl radical (•CH₃) via benzylic-type cleavage from the ethyl group. This is often the base peak.[3]

-

m/z 95 [M-29]⁺: Corresponds to the loss of the entire formyl radical (•CHO) from the molecular ion.[3]

-

m/z 123 [M-1]⁺: Loss of the aldehydic hydrogen radical (•H).[3]

-

Synthesis and Mechanistic Considerations

A reliable and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-ethylfuran. This reaction is a cornerstone of organic synthesis for introducing a formyl group to electron-rich aromatic rings.[5][6]

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6] This species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich 2-ethylfuran attacks the electrophilic Vilsmeier reagent. The furan ring is highly activated by the oxygen heteroatom and the electron-donating ethyl group, directing the substitution to the electronically favored and sterically accessible C5 position.[5] Subsequent hydrolysis of the resulting iminium intermediate during aqueous workup yields the final aldehyde product.

Caption: Workflow of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol is adapted from established procedures for the formylation of activated furan rings.[5][6]

CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All glassware must be thoroughly dried.

-

Reagent Preparation:

-

In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq.) and an anhydrous solvent like dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

-

Vilsmeier Reagent Formation:

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the stirred DMF solution via the dropping funnel. Maintain the temperature at 0 °C.

-

Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

-

Formylation:

-

Dissolve 2-ethylfuran (1.0 eq.) in anhydrous DCM.

-

Add the 2-ethylfuran solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Workup and Quenching:

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium acetate until effervescence ceases.

-

-

Extraction and Purification:

-

Transfer the mixture to a separatory funnel and extract the product with DCM or diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Protocol: Spectroscopic Analysis

Caption: General workflow for spectroscopic characterization.

Physicochemical Properties & Reactivity

The molecular structure directly dictates the physical properties and chemical reactivity of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₂ | PubChem[2] |

| Molecular Weight | 124.14 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company[7] |

| Boiling Point | 79-81 °C at 12 mmHg | The Good Scents Company[7] |

| Density | ~1.055 g/mL at 25 °C | The Good Scents Company[7] |

| Refractive Index | ~1.522 at 20 °C | The Good Scents Company[7] |

Table 4: Selected physicochemical properties of this compound.

The reactivity is primarily centered on two sites: the aldehyde group and the furan ring.

-

Aldehyde Group Reactivity: As a typical aldehyde, it undergoes a variety of reactions including:

-

Oxidation: Can be easily oxidized to the corresponding 5-ethyl-2-furoic acid using common oxidizing agents like acidified potassium dichromate.

-

Reduction: The aldehyde can be reduced to 5-ethylfurfuryl alcohol using reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: It can participate in aldol-type and Knoevenagel condensations, reacting with enolates or active methylene compounds.

-

-

Furan Ring Reactivity: The furan ring is electron-rich and susceptible to electrophilic attack, although the electron-withdrawing aldehyde group deactivates it relative to furan itself. However, it can still participate in reactions such as nitration and halogenation, typically at the C4 position.

Conclusion

The molecular structure of this compound has been rigorously defined through a multi-faceted spectroscopic approach. The combined data from NMR, IR, and MS provide a cohesive and validated model of its atomic connectivity and electronic distribution. The characteristic aldehyde and ethyl-substituted furan moieties are clearly identifiable through their unique spectral signatures. A robust synthesis via the Vilsmeier-Haack formylation of 2-ethylfuran offers a reliable route for its preparation in a laboratory setting. A thorough understanding of this molecule's structure, as detailed in this guide, is the critical foundation for its effective application in advanced organic synthesis and the development of new chemical entities.

References

- 1. 5-Methylfurfural | C6H6O2 | CID 12097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C7H8O2 | CID 89989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. This compound [webbook.nist.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical Characteristics of 5-Ethyl-2-furaldehyde

Introduction

5-Ethyl-2-furaldehyde, a derivative of furan, is a compound of increasing interest in the fields of chemical synthesis, flavor and fragrance development, and as a potential biofuel intermediate. Its unique molecular structure, featuring a furan ring substituted with both an ethyl and an aldehyde group, imparts a distinct set of physical and chemical properties that are critical for its application and handling. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering insights for researchers, scientists, and drug development professionals. We will delve into its key properties, the methodologies for their determination, and the underlying scientific principles that govern these characteristics.

Core Physical and Chemical Properties

The physical properties of a compound are dictated by its molecular structure. This compound's characteristics are a direct result of its aromatic furan ring, the polar aldehyde group, and the nonpolar ethyl group.

Molecular Structure

The foundational blueprint of this compound is its molecular structure, which dictates its interactions and, consequently, its physical properties.

Caption: Molecular structure of this compound.

Tabulated Physical Properties

For ease of reference and comparison, the key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₂ | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][2][4] |

| CAS Number | 23074-10-4 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 79-81 °C at 12 mmHg 195-196 °C at 760 mmHg (estimated) | [2][5] |

| Density | 1.055 g/mL at 25 °C | [2][5] |

| Refractive Index | 1.522 at 20 °C | [2][5] |

| Flash Point | 66 °C (150.8 °F) - closed cup | [2] |

| Solubility | Soluble in alcohol. Water solubility estimated at 2447 mg/L at 25 °C. | [5] |

| Vapor Pressure | 0.418 mmHg at 25 °C (estimated) | [5] |

Experimental Determination of Physical Characteristics

The accurate determination of physical properties is paramount for the safe handling, application, and quality control of chemical compounds. This section outlines the standard methodologies employed for characterizing this compound.

Workflow for Purity and Identity Confirmation

A crucial first step in characterizing any compound is to establish its purity and confirm its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.

Caption: A typical workflow for the identification and purity assessment of this compound using GC-MS.

Detailed Protocol for GC-MS Analysis

Objective: To determine the purity of a this compound sample and confirm its molecular weight.

Materials:

-

This compound sample

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or medium-polarity column)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in the chosen solvent.

-

Instrument Setup:

-

Set the injector temperature (e.g., 250 °C).

-

Program the oven temperature with an appropriate ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

Set the carrier gas flow rate (e.g., 1 mL/min).

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-350).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition: Acquire the data as the sample components are separated by the GC and analyzed by the MS.

-

Data Analysis:

-

Analyze the resulting total ion chromatogram (TIC). A single, sharp peak is indicative of a pure sample.

-

Obtain the mass spectrum of the main peak. The molecular ion peak (M+) should correspond to the molecular weight of this compound (approximately 124 m/z).[6]

-

Compare the fragmentation pattern with a reference spectrum from a database (e.g., the NIST library) to confirm the identity of the compound.[3][6]

-

Causality Behind Experimental Choices:

-

Vacuum Distillation for Boiling Point: The boiling point is often reported at a reduced pressure (e.g., 12 mmHg) because many organic compounds, including furaldehydes, can decompose at their atmospheric boiling points.[2] Lowering the pressure reduces the temperature required for boiling, thus preventing thermal degradation.

-

Choice of Solvent for GC-MS: The solvent should be volatile and not interfere with the analyte peaks. Dichloromethane and ethyl acetate are common choices due to their volatility and ability to dissolve a wide range of organic compounds.

Spectroscopic Characterization

Spectroscopic techniques provide a "fingerprint" of a molecule, offering detailed information about its structure and functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the aldehyde C=O stretch (typically around 1670-1700 cm⁻¹) and C-H stretches of the furan ring and ethyl group.[3] The NIST WebBook provides reference IR spectra for this compound.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show distinct signals for the aldehydic proton, the protons on the furan ring, and the protons of the ethyl group, with characteristic chemical shifts and coupling patterns.

-

¹³C NMR will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde.

-

-

Mass Spectrometry (MS): As mentioned, the electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound and a characteristic fragmentation pattern that can be used for identification.[6]

Safety and Handling

A thorough understanding of a compound's physical characteristics is essential for its safe handling.

-

Flammability: this compound is a combustible liquid with a flash point of 66 °C.[2] It should be kept away from open flames and other sources of ignition.

-

Irritant Properties: The compound is known to cause skin and eye irritation and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

-

Storage: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound possesses a well-defined set of physical characteristics that are a direct consequence of its molecular architecture. This guide has provided a detailed overview of these properties, the standard methodologies for their determination, and the scientific rationale behind these experimental choices. For researchers, scientists, and professionals in drug development, a firm grasp of these fundamental properties is indispensable for the effective and safe utilization of this versatile compound in various scientific and industrial applications.

References

The Spectroscopic Signature of 5-Ethyl-2-furaldehyde: A Comprehensive Technical Guide

Introduction: Deciphering the Molecular Architecture of a Key Furan Derivative

5-Ethyl-2-furaldehyde, a substituted furan derivative, holds significant interest in the fields of flavor chemistry, biomass conversion, and as a building block in organic synthesis. Its molecular structure, characterized by a furan ring bearing both an ethyl and an aldehyde functional group, gives rise to a unique spectroscopic fingerprint. An in-depth understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the spectroscopic data of this compound, grounded in established scientific principles and experimental best practices, to support researchers, scientists, and drug development professionals in their endeavors.

The structural elucidation of an organic molecule is a puzzle, and each spectroscopic technique provides a unique set of clues. Proton and Carbon-13 NMR spectroscopy reveal the connectivity of the carbon and hydrogen framework. Infrared spectroscopy identifies the functional groups present in the molecule. Mass spectrometry provides the molecular weight and information about the fragmentation patterns, which can further confirm the structure. By synergistically interpreting the data from these techniques, a complete and confident structural assignment of this compound can be achieved.

Molecular Structure of this compound

To fully appreciate the spectroscopic data, it is essential to first visualize the molecule's structure and the numbering of its atoms.

Caption: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule like this compound is as follows:

-

Sample Weighing: Accurately weigh 5-25 mg of the purified this compound for ¹H NMR, and 20-100 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[1] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which can serve as a secondary chemical shift reference.[2]

-

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is crucial for acquiring high-quality spectra.[1]

-

Internal Standard: For precise chemical shift calibration, a small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution. TMS is chemically inert and its protons resonate at 0.00 ppm, providing a reliable reference point.[1]

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Sample Height: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm to be within the active volume of the NMR probe.

-

Labeling: Clearly label the NMR tube with the sample identification.

¹H NMR Spectroscopy of this compound

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.62 | s | - | 1H | H-aldehyde |

| 7.23 | d | 3.7 | 1H | H-3 |

| 6.25 | d | 3.7 | 1H | H-4 |

| 2.85 | q | 7.6 | 2H | -CH₂- |

| 1.32 | t | 7.6 | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

Aldehyde Proton (9.62 ppm): The singlet at 9.62 ppm is characteristic of an aldehyde proton. Its downfield chemical shift is due to the deshielding effect of the adjacent carbonyl group. The absence of coupling confirms it has no neighboring protons.

-

Furan Ring Protons (7.23 and 6.25 ppm): The two doublets at 7.23 ppm and 6.25 ppm correspond to the two protons on the furan ring. The downfield signal (7.23 ppm) is assigned to the proton at the 3-position (H-3), which is deshielded by the adjacent aldehyde group. The upfield signal (6.25 ppm) is assigned to the proton at the 4-position (H-4). The coupling constant of 3.7 Hz is typical for cis-coupling between protons on a furan ring.

-

Ethyl Group Protons (2.85 and 1.32 ppm): The quartet at 2.85 ppm and the triplet at 1.32 ppm are characteristic of an ethyl group. The quartet, integrating to 2H, corresponds to the methylene protons (-CH₂-), which are split by the three neighboring methyl protons. The triplet, integrating to 3H, corresponds to the methyl protons (-CH₃), which are split by the two neighboring methylene protons. The identical coupling constant of 7.6 Hz for both the quartet and the triplet confirms their connectivity.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 177.5 | C=O (Aldehyde) |

| 162.1 | C-5 |

| 152.9 | C-2 |

| 122.8 | C-3 |

| 109.5 | C-4 |

| 21.7 | -CH₂- |

| 12.1 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (177.5 ppm): The signal at 177.5 ppm is characteristic of a carbonyl carbon in an aldehyde.

-

Furan Ring Carbons (162.1, 152.9, 122.8, and 109.5 ppm): The four signals in the aromatic region correspond to the four carbons of the furan ring. The most downfield signal at 162.1 ppm is assigned to C-5, which is attached to the electron-donating ethyl group. The signal at 152.9 ppm is assigned to C-2, which is attached to the electron-withdrawing aldehyde group. The signals at 122.8 ppm and 109.5 ppm are assigned to C-3 and C-4, respectively.

-

Ethyl Group Carbons (21.7 and 12.1 ppm): The two upfield signals at 21.7 ppm and 12.1 ppm are assigned to the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a convenient technique for obtaining IR spectra of liquid and solid samples with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal is clean before use. A background spectrum of the clean, empty crystal should be recorded.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal. For a solid sample, a small amount of the powder would be placed on the crystal and firm contact would be ensured using a press.[3]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The infrared beam passes through the ATR crystal and is reflected at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, and the absorption of specific frequencies of IR radiation is detected.[4][5]

-

Cleaning: After the measurement, the crystal should be cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth to remove all traces of the sample.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2975-2870 | Medium | C-H stretching (ethyl group) |

| 2820, 2720 | Medium | C-H stretching (aldehyde) |

| 1670 | Strong | C=O stretching (aldehyde) |

| 1575, 1465 | Medium | C=C stretching (furan ring) |

| 1020 | Strong | C-O-C stretching (furan ring) |

Interpretation of the IR Spectrum:

-

C-H Stretching (2975-2870 cm⁻¹): The absorptions in this region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group.

-

Aldehyde C-H Stretching (2820, 2720 cm⁻¹): The presence of two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹ is a characteristic feature of the C-H stretch of an aldehyde, often referred to as a Fermi doublet.

-

Carbonyl (C=O) Stretching (1670 cm⁻¹): The strong absorption band at 1670 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde functional group. The conjugation with the furan ring lowers the frequency from that of a typical saturated aldehyde.

-

Furan Ring C=C Stretching (1575, 1465 cm⁻¹): The bands in this region are attributed to the C=C stretching vibrations within the furan ring.

-

Furan Ring C-O-C Stretching (1020 cm⁻¹): The strong absorption at 1020 cm⁻¹ is characteristic of the asymmetric C-O-C stretching vibration of the furan ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

EI-MS is a "hard" ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.[6]

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source, typically via a gas chromatograph (GC) or a direct insertion probe, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).[7]

-

Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation to form smaller, more stable ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrum of this compound

The EI mass spectrum of this compound exhibits a clear molecular ion peak and a characteristic fragmentation pattern.

Table 4: Key Fragments in the EI Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 124 | Moderate | [M]⁺• (Molecular Ion) |

| 109 | High (Base Peak) | [M - CH₃]⁺ |

| 95 | Moderate | [M - C₂H₅]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum shows a molecular ion peak at m/z 124, which corresponds to the molecular weight of this compound (C₇H₈O₂).[8] The base peak, which is the most abundant ion, is observed at m/z 109.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

-

Formation of the Base Peak (m/z 109): The most favorable fragmentation pathway is the loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage, resulting in the formation of a stable, resonance-stabilized cation at m/z 109. This is the base peak in the spectrum.[9]

-

Loss of an Ethyl Radical (m/z 95): Another significant fragmentation is the loss of an ethyl radical (•C₂H₅), leading to the formation of the 2-furoyl cation at m/z 95.

-

Formation of m/z 39: The fragment at m/z 39 is likely the cyclopropenyl cation ([C₃H₃]⁺), a common and stable fragment in the mass spectra of many organic compounds, formed through further fragmentation of the furan ring.

Conclusion: A Unified Spectroscopic Portrait

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provides a cohesive and unambiguous structural confirmation of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key aldehyde and furan functionalities, and the mass spectrum provides the molecular weight and a logical fragmentation pattern consistent with the proposed structure. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling confident identification and characterization of this important furan derivative in various scientific and industrial applications. The detailed protocols and interpretations herein are designed to uphold the principles of scientific integrity, providing a self-validating system for the analysis of this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organomation.com [organomation.com]

- 3. agilent.com [agilent.com]

- 4. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 5. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C7H8O2 | CID 89989 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Ethylfuran-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Development

Abstract

5-Ethylfuran-2-carbaldehyde, systematically named 5-ethylfuran-2-carbaldehyde according to IUPAC nomenclature, is an emerging biomass-derived platform chemical with significant potential in the fine chemical and pharmaceutical industries.[1] Its unique molecular architecture, featuring a furan ring substituted with both an aldehyde and an ethyl group, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This guide offers a comprehensive technical overview of 5-ethylfuran-2-carbaldehyde, encompassing its synthesis from renewable feedstocks, detailed spectroscopic characterization, key chemical transformations, and its burgeoning applications as a building block in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable bio-based intermediate.

Introduction: The Rise of a Bio-Based Building Block

The imperative for sustainable chemical manufacturing has catalyzed the exploration of renewable resources to replace petrochemical feedstocks. Lignocellulosic biomass, an abundant and non-food-competing resource, is a prime candidate for the production of value-added platform chemicals.[2] Among these, furan derivatives, such as 5-hydroxymethylfurfural (HMF) and furfural, have garnered considerable attention. 5-Ethylfuran-2-carbaldehyde emerges as a key second-generation platform chemical, accessible from these primary biomass-derived furans. Its structure is particularly advantageous for introducing lipophilic ethyl moieties and a reactive aldehyde handle, making it a desirable precursor in organic synthesis.[3]

The furan nucleus is a prevalent motif in numerous biologically active compounds and approved pharmaceuticals, where it can act as a bioisostere for a phenyl ring, offering modulated physicochemical properties such as solubility and metabolic stability.[4][5] The presence of the aldehyde group in 5-ethylfuran-2-carbaldehyde provides a gateway for a multitude of chemical transformations, including reductive aminations, oxidations, and carbon-carbon bond-forming reactions, further underscoring its utility in the synthesis of diverse molecular architectures.[2]

Synthesis of 5-Ethylfuran-2-carbaldehyde: From Biomass to High-Value Chemical

The most prevalent and sustainable route to 5-ethylfuran-2-carbaldehyde involves the catalytic upgrading of biomass-derived 5-hydroxymethylfurfural (HMF). This transformation typically proceeds via a two-step sequence: the reduction of the hydroxymethyl group to a methyl group, followed by the ethylation of the furan ring. A more direct and efficient approach is the catalytic transfer hydrogenation of HMF, which can selectively reduce the formyl group to a hydroxyl group, which can then be further transformed.

Catalytic Transfer Hydrogenation of 5-Hydroxymethylfurfural (HMF)

Catalytic transfer hydrogenation (CTH) offers a safer and more sustainable alternative to traditional hydrogenation reactions that often require high-pressure hydrogen gas.[6][7] In this process, a hydrogen donor, such as isopropanol or formic acid, is used in the presence of a suitable catalyst.[6][8]

dot```dot graph "Catalytic_Transfer_Hydrogenation_of_HMF" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

HMF [label="5-Hydroxymethylfurfural (HMF)"]; BHMF [label="2,5-Bis(hydroxymethyl)furan (BHMF)"]; EF [label="5-Ethylfuran-2-carbaldehyde"];

HMF -> BHMF [label="CTH (e.g., Zr-based catalyst, Isopropanol)"]; BHMF -> EF [label="Further transformation (not shown)"];

{rank=same; HMF;} {rank=same; BHMF;} {rank=same; EF;} }

Caption: Reduction of 5-ethylfuran-2-carbaldehyde to 5-ethylfurfuryl alcohol.

Mechanistic Rationale: Nickel-based catalysts are often employed for this transformation. [9][10]The reaction proceeds via the adsorption of the aldehyde onto the catalyst surface, followed by the addition of hydrogen across the carbonyl double bond. The catalyst's role is to weaken the H-H bond and facilitate the hydride transfer to the electrophilic carbonyl carbon. [10]

Schiff Base Formation

The reaction of 5-ethylfuran-2-carbaldehyde with primary amines yields Schiff bases (imines), which are versatile intermediates in the synthesis of various nitrogen-containing heterocycles and have applications in coordination chemistry. [11][12][13] dot

Caption: General workflow for Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base from 5-Ethylfuran-2-carbaldehyde [12] This protocol is a general guideline and may require optimization for specific amines.

-

Reaction Setup: In a round-bottom flask, dissolve 5-ethylfuran-2-carbaldehyde in a suitable solvent such as ethanol or methanol.

-

Reagent Addition: Add an equimolar amount of the primary amine to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to reflux for a few hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude Schiff base can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Development

The structural motifs accessible from 5-ethylfuran-2-carbaldehyde are of significant interest to medicinal chemists. The furan ring is a known pharmacophore, and the ability to introduce diverse functionalities via the aldehyde group makes this compound a valuable starting material for the synthesis of novel bioactive molecules. [2][14]

Synthesis of Bioactive Heterocycles

5-Ethylfuran-2-carbaldehyde serves as a precursor for the synthesis of various heterocyclic systems with potential therapeutic applications. For instance, it can be used in condensation reactions to form chalcones, which are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. [15]

Building Block for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. [16][17]The furan scaffold can be incorporated into the core structures of kinase inhibitors to modulate their binding affinity and pharmacokinetic properties. The aldehyde group of 5-ethylfuran-2-carbaldehyde allows for the attachment of various side chains and pharmacophoric elements necessary for potent and selective kinase inhibition.

Precursor to Novel Antibiotics

The emergence of antibiotic resistance necessitates the development of new antibacterial agents. Furan-containing compounds have shown promise as antimicrobial agents. [2]5-Ethylfuran-2-carbaldehyde can be utilized as a starting material to synthesize novel furan derivatives with potential antibacterial activity. For example, its Schiff base derivatives can be further cyclized to generate complex heterocyclic systems that may interact with bacterial targets.

Conclusion

5-Ethylfuran-2-carbaldehyde stands out as a promising and versatile bio-based platform chemical. Its sustainable synthesis from renewable resources, coupled with its rich reactivity, positions it as a key building block for the future of the chemical and pharmaceutical industries. The ability to readily introduce the 5-ethylfuran moiety into complex molecules opens up new avenues for the design and synthesis of novel drugs and other high-value chemicals. As research in biorefineries and green chemistry continues to advance, the importance and applications of 5-ethylfuran-2-carbaldehyde are expected to grow significantly, contributing to a more sustainable and innovative future.

References

- 1. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethyl furfural to the building block 2,5-bishydroxymethyl furan - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Research Portal [experts.esf.edu]

- 8. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-furandimethanol on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. d-nb.info [d-nb.info]

- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 11. Synthesis and Characterisation of Bidentate Schiff Base Derived From Furfuraldehyde and its Transition Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

- 16. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 5-Ethyl-2-furaldehyde from Biomass: A Technical Guide for Advanced Chemical Development

Abstract

The transition from a fossil fuel-based economy to one centered on renewable resources is a paramount challenge of the 21st century. Biomass, as a readily available and carbon-neutral feedstock, offers a sustainable alternative for the production of valuable platform chemicals. Among these, furanic compounds derived from the dehydration of carbohydrates have garnered significant attention. This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Ethyl-2-furaldehyde (5-E2F), a promising furanic derivative with applications in fine chemicals and as a potential fuel additive. We will explore the primary synthetic pathways from biomass-derived 5-hydroxymethylfurfural (HMF), detailing the critical chemical transformations, catalytic systems, and reaction mechanisms. This guide is intended for researchers, scientists, and drug development professionals engaged in the field of sustainable chemistry and biorefining.

Introduction: The Rise of Furanic Platform Chemicals

Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is the most abundant renewable carbon source on Earth.[1] The valorization of this biomass into high-value chemicals is a cornerstone of modern green chemistry.[2] A key strategy in this endeavor is the conversion of the carbohydrate fractions (cellulose and hemicellulose) into versatile platform molecules.[3] Among the most promising of these are furan-based compounds, particularly furfural and 5-hydroxymethylfurfural (HMF).[4] HMF, a C6 chemical derived from the dehydration of hexose sugars, is a highly functionalized molecule featuring an aldehyde, a hydroxyl group, and a furan ring, making it an ideal precursor for a wide array of chemical transformations.[5]

This compound (5-E2F) is an emerging derivative of HMF that is gaining interest for its potential applications. While less studied than its methyl counterpart, 5-methylfurfural, 5-E2F is a valuable intermediate in organic synthesis. For instance, it is utilized in the preparation of complex heterocyclic structures like N-(tert-butoxycarbonyl)-3-(benzoxazol-5-yl)alanine methyl ester derivatives.[6] The ethyl group also modifies the physicochemical properties of the furanic core, which can be advantageous in the development of novel biofuels and specialty chemicals.

This guide will focus on the predominant and most viable synthetic route to 5-E2F from biomass, which proceeds through a two-step transformation of HMF:

-

Etherification: The selective etherification of the hydroxyl group of HMF with ethanol to produce 5-ethoxymethylfurfural (EMF).

-

Hydrogenolysis: The subsequent selective hydrogenolysis of the benzylic C-O ether bond of EMF to yield this compound.

We will delve into the mechanistic intricacies of each step, discuss the catalytic strategies employed to maximize yield and selectivity, and provide a detailed experimental protocol for its synthesis.

Overall Synthesis Pathway from Biomass

The journey from raw biomass to this compound involves a multi-step process that begins with the deconstruction of lignocellulose and culminates in the targeted catalytic transformations of HMF.

Caption: Overall synthesis pathway of this compound from lignocellulosic biomass.

The initial step involves the hydrolysis of the cellulosic and hemicellulosic fractions of biomass to yield hexose sugars, such as glucose and fructose.[7] These sugars are then subjected to acid-catalyzed dehydration to produce HMF.[8] While various catalytic systems, including mineral acids and solid acid catalysts, can be employed for this dehydration, the focus of this guide is the subsequent conversion of HMF to 5-E2F.

Core Chemical Transformations: A Mechanistic Deep Dive

The synthesis of 5-E2F from HMF is a testament to the power of selective catalysis. Each step requires precise control to target specific functional groups while preserving the furan ring and the aldehyde moiety.

Step 1: Etherification of HMF to 5-Ethoxymethylfurfural (EMF)

The etherification of the primary hydroxyl group of HMF with ethanol is a critical step to form the precursor for hydrogenolysis. This reaction is typically catalyzed by an acid.

Mechanism: The reaction proceeds via a protonation-substitution mechanism. The acidic catalyst protonates the hydroxyl group of HMF, forming a good leaving group (water). The subsequent departure of water generates a stabilized carbocation at the benzylic position. Ethanol, acting as a nucleophile, then attacks this carbocation, and a final deprotonation step yields the desired 5-ethoxymethylfurfural (EMF).

Catalytic Systems: A variety of homogeneous and heterogeneous acid catalysts have been explored for this transformation.

-

Homogeneous Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid are effective but pose challenges in terms of separation and corrosion.

-

Heterogeneous Catalysts: Solid acid catalysts are preferred for their ease of separation and reusability.[9] Zeolites, such as H-BEA, have shown high selectivity (up to 95%) for EMF due to a kinetic preference for the etherification reaction.[3] Sulfonic acid-functionalized materials, including mesoporous silicas (SBA-15) and organic polymers, are also highly effective, with some systems achieving near-quantitative HMF conversion and high EMF yields in short reaction times.[10][11]

| Catalyst | HMF Conversion (%) | EMF Yield (%) | Temperature (°C) | Time (h) | Reference |

| H-BEA Zeolite | >60 | 95 | 120 | 24 | [3] |

| Sulfonated SBA-15 | 94.6 | 76.5 | 140 | 3 | [10] |

| p-Sulfonic acid calix[12]arene | - | 88 | 140 | 0.33 | [9] |

| Sulfonated Organic Polymer | 99.8 | 87.5 | 110 | 0.5 | [11] |

Step 2: Hydrogenolysis of EMF to this compound (5-E2F)

The selective cleavage of the C-O ether bond in EMF, while preserving the aldehyde group and the furan ring, is the final and most challenging step in the synthesis of 5-E2F. This transformation is achieved through catalytic hydrogenolysis.

Mechanism: The precise mechanism of hydrogenolysis can vary depending on the catalyst and reaction conditions. However, a generally accepted pathway involves the adsorption of the EMF molecule onto the catalyst surface. The C-O bond is activated, often at a metal site, and subsequently cleaved by the addition of hydrogen. The reaction must be carefully controlled to prevent over-reduction of the aldehyde group to an alcohol or hydrogenation of the furan ring.

Catalytic Systems: The choice of catalyst is paramount for achieving high selectivity in this step.

-

Raney Nickel: Raney Ni is a widely used and cost-effective catalyst for hydrogenolysis.[12] It has been shown to be effective in the cleavage of benzylic ethers.[13] The stereoselectivity of hydrogenolysis over Raney Nickel often proceeds with retention of configuration, which, while not directly applicable to the achiral EMF, provides insight into its mechanism.[5]

-

Noble Metal Catalysts: Palladium (Pd) and Platinum (Pt) supported on various materials (e.g., carbon, alumina) are also highly active for hydrogenolysis.[12] However, they can sometimes lead to over-hydrogenation if the reaction conditions are not carefully optimized.

-

Nickel-based Heterogeneous Catalysts: Recent research has focused on developing ligandless heterogeneous nickel catalysts that can selectively cleave aryl ethers without arene hydrogenation, which is a highly analogous transformation.[14]

Caption: Simplified workflow for the hydrogenolysis of EMF to 5-E2F.